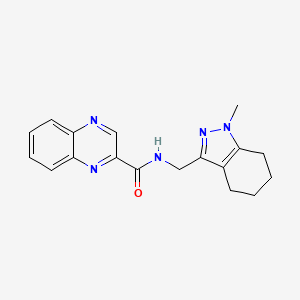![molecular formula C25H26N2O4 B2805188 ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114870-98-2](/img/structure/B2805188.png)
ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is a complex organic compound with a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of a strong acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, which involves the reaction of an aniline derivative with a ketone.
Carbamoylation: The cyclopentylcarbamoyl group is introduced through a reaction with cyclopentyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate involves its interaction with biological macromolecules:
Molecular Targets: It targets DNA and topoisomerase enzymes, inhibiting their function and leading to cell death.
Pathways Involved: The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
- Ethyl 4-[(cyclopropylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
Uniqueness
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is unique due to its specific carbamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-30-25(29)18-12-13-21-20(14-18)23(15-22(27-21)17-8-4-3-5-9-17)31-16-24(28)26-19-10-6-7-11-19/h3-5,8-9,12-15,19H,2,6-7,10-11,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCTSCJINQFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
amine](/img/structure/B2805111.png)
![5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2805112.png)
![N-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2805114.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B2805118.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)
![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)
![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)
![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)
